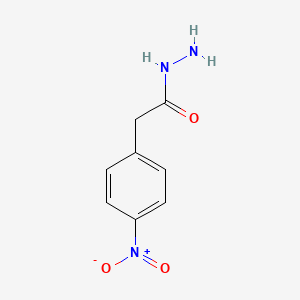

2-(4-Nitrophenyl)acetohydrazide

Vue d'ensemble

Description

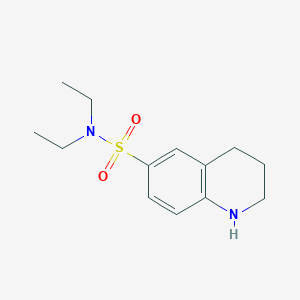

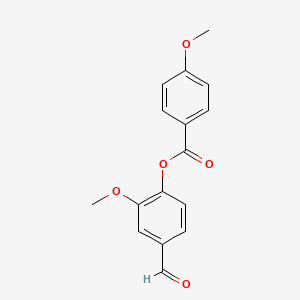

2-(4-Nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9N3O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)acetohydrazide and its derivatives has been explored in various studies . For instance, one study synthesized novel azo-acetohydrazide complexes of Zn2+, Cu2+, Ni2+, Co2+, Mn2+, Fe3+, Ru3+, VO2+ and UO2 2+ with 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)acetohydrazide contains a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 nitro group (aromatic) .Applications De Recherche Scientifique

1. Anti-Inflammatory Activity

- Application Summary : “2-(4-Nitrophenyl)acetohydrazide” is used in the synthesis of novel benzohydrazides and 2-phenylacetohydrazides bearing Biphenyl moiety and vanillin hybrid . These compounds were evaluated for anti-inflammatory activity by carrageenan paw edema method .

- Methods of Application : The compounds were synthesized and characterized by 1H NMR, Mass and IR spectroscopic techniques . The anti-inflammatory activity was evaluated by carrageenan paw edema method .

- Results : The study revealed that compounds bearing “2-(4-Nitrophenyl)acetohydrazide” showed maximum anti-inflammatory activity while the compounds bearing benzohydrazides displayed moderate anti-inflammatory activity .

2. β-Glucuronidase Inhibition

- Application Summary : Phenoxyacetohydrazide Schiff base analogs, which include “2-(4-Nitrophenyl)acetohydrazide”, have been synthesized and studied for their in vitro β-glucuronidase inhibition potential .

- Methods of Application : The starting acylhydrazide was synthesized from ester of ethyl 2-(4-chloro-2-methylphenoxy) acetate by refluxing with hydrazine hydrate .

- Results : Some of the synthesized compounds showed promising β-glucuronidase inhibition activity, better than the standard (D-saccharic acid-1,4-lactone, IC50 = 48.4 ± 1.25 µM) .

3. Proteomics Research

- Application Summary : “2-(4-Nitrophenyl)acetohydrazide” is used as a biochemical for proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results : The outcomes of this application can also vary widely, as they depend on the specific experiment or study .

4. Coordination Polymer of Ni(II)

- Application Summary : “2-(4-Nitrophenyl)acetohydrazide” is used in the synthesis of a coordination polymer of Ni(II) .

- Methods of Application : The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results : It was determined that the coordination compound exhibits a polymeric structure .

5. Antibacterial and Antifungal Activities

- Application Summary : Hydrazide-hydrazone compounds, such as “2-(4-Nitrophenyl)acetohydrazide”, are reported to have a range of bioactivities including antibacterial and antifungal activities .

- Methods of Application : The specific methods of application can vary widely depending on the specific experiment or study being conducted .

- Results : The outcomes of this application can also vary widely, as they depend on the specific experiment or study .

6. Anticancer Activities

- Application Summary : Some hydrazide-hydrazone compounds, including “2-(4-Nitrophenyl)acetohydrazide”, have been found to be proliferation inhibitors of A549 cells .

- Methods of Application : The specific methods of application can vary widely depending on the specific experiment or study being conducted .

- Results : The outcomes of this application can also vary widely, as they depend on the specific experiment or study .

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONGQRKKZPXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301888 | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)acetohydrazide | |

CAS RN |

6144-81-6 | |

| Record name | 6144-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.